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Abstract
In the persistent challenge against invasive fungal infections, particularly with the rise of

antifungal resistance, the exploration of novel therapeutic targets is paramount. Inz-5, a potent

and selective small-molecule inhibitor of the fungal mitochondrial cytochrome bc1 complex

(Complex III), has emerged as a promising candidate. This technical guide provides a

comprehensive overview of the chemical structure, properties, mechanism of action, and

experimental protocols related to Inz-5, intended to facilitate further research and development

in the field of antifungal therapeutics.

Chemical Structure and Properties
Inz-5 is an indazole derivative with the systematic IUPAC name 3-[2-Fluoro-5-

(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole.[1] Its

chemical structure and key identifiers are detailed below.

Table 1: Chemical Identifiers and Properties of Inz-5
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Property Value Reference

IUPAC Name

3-[2-Fluoro-5-

(trifluoromethyl)phenyl]-7-

methyl-1-[(2-methyl-2H-

tetrazol-5-yl)methyl]-1H-

indazole

[1]

CAS Number 1585214-21-6 [2]

Chemical Formula C₁₈H₁₄F₄N₆ [2]

Molecular Weight 390.34 g/mol [2]

Appearance Yellow to brown solid [2][3]

Predicted pKa 1.39 ± 0.10 [2]

Predicted Boiling Point 529.6 ± 60.0 °C [2]

Solubility
Soluble in DMSO (100 mg/mL

with sonication)
[3]

Storage

Store as a solid at 4°C under

nitrogen. In solvent, store at

-80°C for up to 6 months or

-20°C for up to 1 month under

nitrogen.

[3]

Mechanism of Action and Signaling Pathway
Inz-5 exerts its antifungal activity by selectively targeting the cytochrome bc1 complex

(Complex III) of the mitochondrial electron transport chain.[4] This complex is a critical

component for cellular respiration and ATP production in fungi.

Inz-5 binds to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[4]

This binding event obstructs the oxidation of ubiquinol, thereby inhibiting the transfer of

electrons to cytochrome c.[4] The disruption of the electron transport chain has two primary

consequences for the fungal cell:
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Inhibition of ATP Synthesis: The primary function of the electron transport chain is to

generate a proton gradient across the inner mitochondrial membrane, which drives ATP

synthase. By blocking this process, Inz-5 severely depletes the cell's main energy currency.

[4]

Impaired Adaptation to Stress: Pathogenic fungi, such as Candida albicans, rely on

mitochondrial respiration to adapt to nutrient-limited environments, like the macrophage

phagosome. Inhibition of the cytochrome bc1 complex by Inz-5 compromises this metabolic

flexibility, making the fungus more vulnerable to host immune defenses.[1][4]

The selectivity of Inz-5 for the fungal cytochrome bc1 complex over its human counterpart is

attributed to differences in the amino acid sequences of the Qo binding pocket.[4]
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Mechanism of action of Inz-5 on the fungal mitochondrial electron transport chain.

Pharmacological Properties
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In Vitro Efficacy
Inz-5 demonstrates potent inhibitory activity against a range of fungal pathogens. Its efficacy is

particularly pronounced under conditions that necessitate respiratory metabolism.

Table 2: In Vitro Inhibitory Activity of Inz-5

Organism/Enzyme Assay IC₅₀ Reference

Candida albicans
Cytochrome bc1

Inhibition
0.381 µM [5]

Human (HEK293)

cytochrome bc1

Cytochrome bc1

Inhibition
>10 µM [5]

Selectivity

(Human/Fungal)
~28-fold [6]

Synergistic Activity
A significant property of Inz-5 is its ability to act synergistically with existing antifungal agents,

such as fluconazole. The combination of Inz-5 with fluconazole has been shown to convert the

typically fungistatic action of fluconazole into a fungicidal one against Candida albicans.[1] This

combination also prevents the emergence of fluconazole resistance.[1] In one study, the

addition of 10 µM Inz-5 to 32 mg/L fluconazole resulted in a 97% reduction in viable C. albicans

colonies.[1]

In Vivo Efficacy
While detailed quantitative in vivo data for Inz-5 is still emerging, studies have shown that

inhibition of the cytochrome bc1 complex curtails the virulence of C. albicans in mouse models.

[1] Pilot experiments indicated that Inz-5 requires further optimization for systemic exposure

and metabolic stability to achieve sufficient target engagement in mice.[1] However, genetic

models that mimic the effect of Inz-5 (deletion of the RIP1 gene, which is part of the

cytochrome bc1 complex) demonstrate a significant reduction in fungal burden in the brain and

increased survival in a murine model of systemic candidiasis.[1]

Pharmacokinetics and ADME
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Inz-5 shows improved metabolic stability compared to its precursor, Inz-1. In a mouse liver

microsomal assay, 19.5% of Inz-5 remained after 15 minutes, a significant improvement over

Inz-1 (<1% remaining).[1][7] Inz-5 was also found to be stable in human serum, with full

recovery after 3 hours of incubation.[1] Further optimization is needed to limit metabolism by

hepatic CYP enzymes and improve systemic exposure.[1]

Experimental Protocols
Ubiquinol-Cytochrome c Reductase Assay for IC₅₀
Determination
This assay spectrophotometrically measures the reduction of cytochrome c, which is

dependent on the activity of the cytochrome bc1 complex.[4]

Materials:

Purified yeast mitochondria (from S. cerevisiae or C. albicans)

Assay Buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA, 1 mM KCN

Substrate Solution: 50 µM decylubiquinol in ethanol

Cytochrome c solution: 50 µM in Assay Buffer

Triton X-100 (10% solution)

Inz-5 (or other inhibitors) dissolved in DMSO

96-well microplate

Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

Mitochondria Preparation: Isolate mitochondria from yeast spheroplasts by differential

centrifugation.[4]
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Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture as

follows:

180 µL of Assay Buffer

10 µL of 50 µM Cytochrome c solution

2 µL of Triton X-100 (10% solution) to permeabilize mitochondrial membranes

1 µL of Inz-5 at various concentrations (or DMSO for control)

Add purified mitochondria to a final concentration of 5-10 µg/mL.[4]

Initiation of Reaction: Start the reaction by adding 5 µL of the 50 µM decylubiquinol substrate

solution to each well.[4]

Measurement: Immediately monitor the increase in absorbance at 550 nm at 30°C for 5-10

minutes, taking readings every 30 seconds.[4]

Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Normalize

the rates to the DMSO control (100% activity). Plot the percent inhibition against the

logarithm of the inhibitor concentration and fit the data to a dose-response curve to

determine the IC₅₀ value.[5]
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Workflow for determining the IC50 of Inz-5 against cytochrome bc1.
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Broth Microdilution Assay for Minimum Inhibitory
Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines

for yeast susceptibility testing.[4]

Materials:

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M

MOPS

Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

Inz-5 dissolved in DMSO

Sterile 96-well microplates

Incubator (35°C)

Procedure:

Drug Dilution Preparation: Prepare a series of 2-fold serial dilutions of Inz-5 in RPMI-1640

medium in a 96-well plate. The final volume in each well should be 100 µL.[4]

Inoculum Preparation: Culture the fungal strain on a suitable agar plate for 24-48 hours.

Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland

standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to

achieve the final desired inoculum concentration.[4]

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microplate

containing the drug dilutions. This will result in a final volume of 200 µL per well.[4]

Incubation: Incubate the plate at 35°C for 24-48 hours.

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes

a significant inhibition of growth (typically ≥50%) compared to the growth control well. This
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can be determined by visual inspection or by measuring the optical density at a specific

wavelength (e.g., 530 nm or 600 nm).[8]

In Vivo Efficacy Model: Murine Systemic Candidiasis
This is a general protocol for assessing the in vivo efficacy of antifungal agents.

Materials:

Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)

Candida albicans strain (e.g., SC5314)

Inz-5 formulated for in vivo administration

Vehicle control

Positive control antifungal (e.g., fluconazole)

Procedure:

Infection: Infect mice via intravenous (tail vein) injection with a standardized inoculum of C.

albicans (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mouse).

Treatment: Begin treatment at a specified time post-infection (e.g., 2-24 hours). Administer

Inz-5, vehicle, and positive control at the desired dosages and routes (e.g., intraperitoneal or

oral gavage) for a defined period (e.g., once daily for 7 days).

Monitoring: Monitor mice daily for signs of morbidity and mortality for a specified period (e.g.,

21-30 days). Record survival data.

Fungal Burden Assessment: At a predetermined endpoint (e.g., day 4 or 8 post-infection),

euthanize a subset of mice from each group. Aseptically harvest organs (e.g., kidneys, brain,

liver), homogenize them in sterile saline, and perform serial dilutions for plating on a suitable

agar medium (e.g., YPD or Sabouraud Dextrose Agar). Incubate the plates and count the

colony-forming units (CFU) to determine the fungal burden per gram of tissue.[1][9]
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General workflow for in vivo antifungal efficacy testing.

Conclusion
Inz-5 represents a significant advancement in the development of novel antifungal agents. Its

selective inhibition of the fungal mitochondrial cytochrome bc1 complex, coupled with its

synergistic activity with established antifungals, highlights its potential to address the critical

challenges of fungal drug resistance and virulence. The data and protocols presented in this

technical guide are intended to serve as a valuable resource for the scientific community to

further explore and harness the therapeutic potential of Inz-5 and related compounds.
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Continued research into its in vivo efficacy, pharmacokinetics, and safety profile will be crucial

in translating this promising molecule into a clinical reality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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